molecular formula C20H15BrN6O3S B11694190 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11694190
M. Wt: 499.3 g/mol
InChI Key: MXNBEGWYAMGIBS-UHFFFAOYSA-N
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Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a nitrophenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the condensation of the thiazole derivative with the nitrophenyl hydrazine to form the desired pyrazolone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated synthesis platforms and continuous flow reactors can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

The compound’s medicinal applications are explored in the context of its potential therapeutic effects. Studies focus on its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15BrN6O3S

Molecular Weight

499.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H15BrN6O3S/c1-11-3-8-15(9-17(11)27(29)30)23-24-18-12(2)25-26(19(18)28)20-22-16(10-31-20)13-4-6-14(21)7-5-13/h3-10,25H,1-2H3

InChI Key

MXNBEGWYAMGIBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C)[N+](=O)[O-]

Origin of Product

United States

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